molecular formula C16H16ClN3O2 B2424694 6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 899989-78-7

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2424694
CAS No.: 899989-78-7
M. Wt: 317.77
InChI Key: FQIMYASHOLDJRJ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound has been extensively studied due to its diverse biological activities.

Scientific Research Applications

Synthesis and Molecular Applications

  • Molecular Docking and Antimicrobial Activities : Novel pyridine and fused pyridine derivatives, including compounds related to the queried chemical structure, have been prepared and evaluated for their molecular docking efficiencies and antimicrobial activities. These compounds exhibited moderate to good binding energies on target proteins and showed promising antimicrobial and antioxidant activities (Flefel et al., 2018).

  • Anticancer and Antimicrobial Agents : The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the core structure of interest, has demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also showed potent in vitro antibacterial and antifungal activities, suggesting their broad-spectrum efficacy as antimicrobial agents (Katariya et al., 2021).

  • Antioxidant Properties : Derivatives similar to the queried compound have been synthesized and screened for their antioxidant and antiradical activities, revealing that certain modifications in the pyridazinone ring can significantly enhance these properties. This highlights the potential of such compounds in oxidative stress-related therapeutic applications (Bekircan et al., 2008).

  • Crystal Structure and X-ray Diffraction Studies : The crystal structure of derivatives closely related to the queried compound has been determined, providing insights into the molecular arrangement and potential interactions that could be exploited in drug design and materials science. Such structural information is crucial for understanding the compound's reactivity and binding properties (Yang, 2009).

Properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMYASHOLDJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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